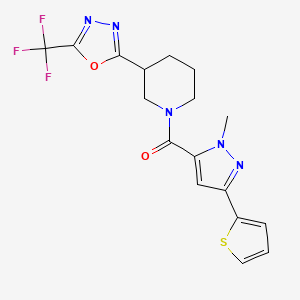
(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H16F3N5O2S and its molecular weight is 411.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Properties
Research into compounds with structural similarities to "(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)(3-(5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone" often focuses on their molecular structure and properties. For instance, studies on isomorphous methyl- and chloro-substituted heterocyclic analogues highlight the importance of understanding how substitutions affect molecular structure, potentially influencing physical and chemical properties relevant to material science and drug design (V. Rajni Swamy et al., 2013).
Enzyme Inhibitory Activity
Another area of interest is the compound's potential enzyme inhibitory activity. Similar thiophene-based heterocyclic compounds have been evaluated for their in vitro enzyme inhibitory activities against key enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). Such studies are crucial for developing new therapeutic agents for diseases related to enzyme dysfunction (A. Cetin et al., 2021).
Anticancer Activity
Research into thiophene and pyrazole derivatives also extends to evaluating their potential anticancer activity. By synthesizing novel compounds and testing their efficacy against various cancer cell lines, researchers aim to discover new chemotherapeutic agents. For example, some derivatives have shown promising inhibitory effects on cancer cells, indicating the potential for further development in cancer therapy (Nazan Inceler et al., 2013).
Antimicrobial and Antifungal Agents
Additionally, the synthesis of novel pyrazole and isoxazole derivatives and their evaluation as potential antibacterial and antifungal agents represent a significant area of research. The exploration of these compounds' antimicrobial properties can lead to the development of new drugs to combat resistant strains of bacteria and fungi (P. Sanjeeva et al., 2022).
Corrosion Inhibition
Furthermore, pyrazole derivatives have been investigated for their corrosion inhibition effect on metals in aggressive environments. Such studies are crucial for materials science, offering insights into protecting industrial materials from corrosion, thereby extending their lifespan and reducing maintenance costs (M. Yadav et al., 2015).
Propiedades
IUPAC Name |
(2-methyl-5-thiophen-2-ylpyrazol-3-yl)-[3-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N5O2S/c1-24-12(8-11(23-24)13-5-3-7-28-13)15(26)25-6-2-4-10(9-25)14-21-22-16(27-14)17(18,19)20/h3,5,7-8,10H,2,4,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYFWJKEYYSESR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCCC(C3)C4=NN=C(O4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

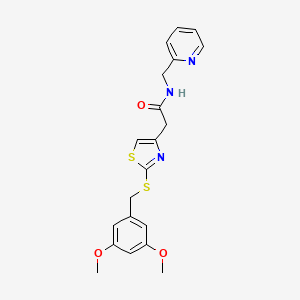
![4-benzyl-2-(2-(tert-butylamino)-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2743591.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-(methylthio)phenyl)oxalamide](/img/structure/B2743595.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-morpholinoacetamide](/img/structure/B2743596.png)
![1-(3-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2743597.png)
![Ethyl 4-[4-[(3-carbamoyl-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridin-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2743598.png)
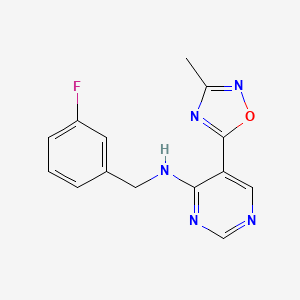
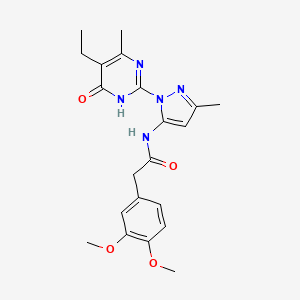
![Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochloride](/img/structure/B2743603.png)
![Methyl (E)-4-[1-[3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethylamino]-4-oxobut-2-enoate](/img/structure/B2743607.png)
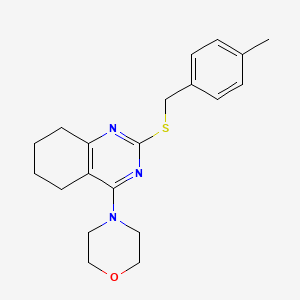
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2743610.png)
![3-(4-Ethoxybenzoyl)-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2743612.png)
![Tert-butyl N-[3-[(6-bromopyridin-2-yl)methyl-methylamino]cyclobutyl]carbamate](/img/structure/B2743613.png)